![molecular formula C16H11ClFN3O2S B11166758 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B11166758.png)
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide
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Overview
Description
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form the intermediate 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 3-fluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .
Chemical Reactions Analysis
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy and fluorobenzamide groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help alleviate symptoms of neurodegenerative disorders.
Comparison with Similar Compounds
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide can be compared with other thiadiazole derivatives, such as:
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound has similar structural features but contains an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide: This compound has a furan ring instead of a fluorobenzamide group and has been investigated for its antimicrobial properties.
This compound stands out due to its unique combination of structural features and diverse biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H11ClFN3O2S |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
InChI |
InChI=1S/C16H11ClFN3O2S/c17-11-4-6-13(7-5-11)23-9-14-20-21-16(24-14)19-15(22)10-2-1-3-12(18)8-10/h1-8H,9H2,(H,19,21,22) |
InChI Key |
ZZEQSRPUUCTBKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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